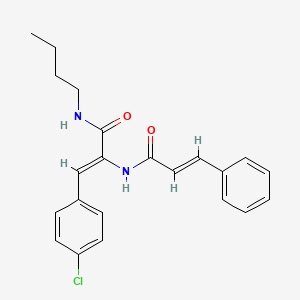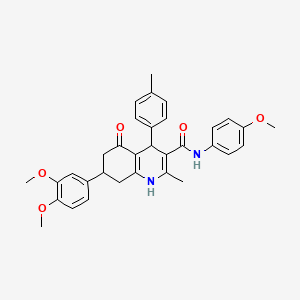
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide
Vue d'ensemble
Description
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide, also known as BCCA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. BCCA is a synthetic compound that is derived from acrylamide and has a unique chemical structure that makes it useful in different areas of study.
Mécanisme D'action
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide inhibits the activity of certain enzymes and proteins by binding to their active sites. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has also been found to reduce the formation of amyloid plaques in the brains of Alzheimer's patients. Additionally, N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide is also stable and has a long shelf-life, which makes it convenient for use in experiments. However, there are also limitations associated with N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide. It is a relatively new compound, and its effects on living organisms are not well understood. Additionally, N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide. One area of interest is its potential use in the treatment of cancer. N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. Another area of interest is its potential use as a fluorescent probe in biological imaging. N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has unique optical properties that make it useful for imaging biological structures. Finally, N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has potential applications in the field of organic synthesis as a catalyst for various reactions. Further research is needed to fully understand the potential applications of N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide in these areas.
Applications De Recherche Scientifique
N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. N-butyl-3-(4-chlorophenyl)-2-(cinnamoylamino)acrylamide has also been investigated for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
(Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-3-15-24-22(27)20(16-18-9-12-19(23)13-10-18)25-21(26)14-11-17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,24,27)(H,25,26)/b14-11+,20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJOAOUQQGORBS-LCKBGRROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-butyl-3-(4-chlorophenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4653166.png)
![2-(1-azepanylmethyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4653173.png)
![4-methyl-3-nitro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B4653177.png)
![5-(4-bromophenyl)-6-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4653181.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide](/img/structure/B4653183.png)
![2-(3,4-diethoxy-5-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4653194.png)
![2-{[5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4653200.png)
![2-{[(2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4653206.png)

![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4653227.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4653242.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653254.png)
